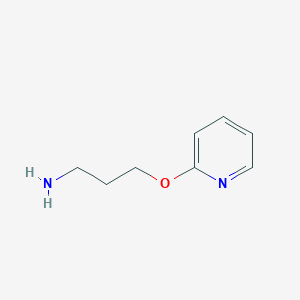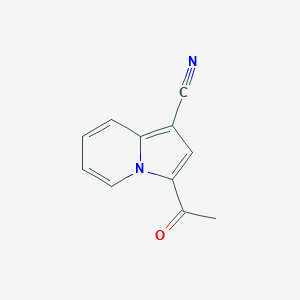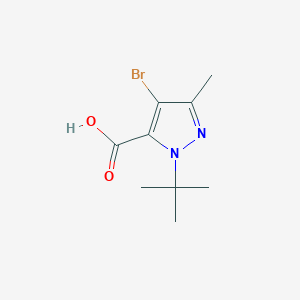
2-(2-(2-氯乙氧基)乙氧基)乙醇
描述
2-(2-(2-Chloroethoxy)ethoxy)ethanol is a chloroalkoxy alcohol commonly used as an organic building block in the synthesis of various pharmaceutical compounds . It is a colorless liquid and is a popular solvent for commercial applications . It is also used for the preparation of ethylene glycol-based amino acids and polymers for direct and amplified DNA detection .
Synthesis Analysis
This compound can be used as an intermediate for drugs such as PranedipineTartrate and LJP-920 for laboratory research and development and chemical production. It is prepared from 2-(2-Chloroethoxy)ethanol, Ethylene oxid with boron trifluoride diethyl etherate by stirring for 2.5 h at 45 - 55℃ .Molecular Structure Analysis
The molecular structure of 2-(2-(2-Chloroethoxy)ethoxy)ethanol can be viewed using Java or Javascript .Chemical Reactions Analysis
2-(2-(2-Chloroethoxy)ethoxy)ethanol can be used as an intermediate for drugs such as PranedipineTartrate and LJP-920 for laboratory research and development and chemical production. It was prepared from 2-(2-Chloroethoxy)ethanol, Ethylene oxid with boron trifluoride diethyl etherate by stirring for 2.5 h at 45 - 55℃ .Physical And Chemical Properties Analysis
2-(2-(2-Chloroethoxy)ethoxy)ethanol has a molecular weight of 124.56 g/mol. It is a clear liquid with a density of 1.18 g/mL at 25 °C. It has a boiling point of 79-81 °C at 5 mm Hg and a refractive index of n20/D 1.452 .科学研究应用
2-(2-(2-Chloroethoxy)ethoxy)ethanol: A Comprehensive Analysis of Scientific Research Applications:
Synthesis of Modified Oligonucleotides
This compound is utilized in the synthesis of modified oligonucleotides that bear a disulfide or a thiol function at the 3′-end along with other modifications at the 5′-end. These oligonucleotides have applications in molecular biology and genetic engineering, where they can be used for DNA sequencing, amplification, and analysis .
Preparation of Ethylene Glycol-Based Amino Acids
It serves as a precursor in the preparation of ethylene glycol-based amino acids. These amino acids are crucial for the development of polymers that are used for direct and amplified DNA detection . This application is significant in biotechnological research and diagnostics.
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of 1-[3-(2-aminoethyl)-1H-indol-5-yloxy]-3,6-dioxa-8-mercaptooctane, a heterocyclic compound that may have potential applications in pharmaceuticals and organic chemistry research .
Chemical Synthesis and Chromatography
It is also used broadly in chemical synthesis and chromatography, aiding in the separation and analysis of compounds. This application is vital for quality control and research in chemistry and materials science .
Life Science Research
In life sciences, it might be used to study cell membrane permeability or as a solvent in biochemical reactions due to its unique chemical properties.
Unfortunately, detailed information on additional unique applications is not readily available from the search results. However, given its role in synthesis and DNA detection, it’s likely that this compound has further applications in fields such as nanotechnology, drug delivery systems, and more.
MilliporeSigma - 2-(2-(2-Chloroethoxy)ethoxy)ethanol Abcam - 2-[2-(2-Chloroethoxy)ethoxy]ethanol MilliporeSigma - Related Products
作用机制
Target of Action
The primary target of 2-(2-(2-Chloroethoxy)ethoxy)ethanol is the respiratory system . It is known to cause irritation and potentially other effects when inhaled.
Mode of Action
It is known that the compound can cause irritation upon contact, suggesting a direct interaction with biological tissues .
Pharmacokinetics
Given its physical properties such as its boiling point of 117-120°c and its density of 1.16 g/mL at 25°C , it can be inferred that the compound is likely to have significant volatility and may be readily absorbed through inhalation.
Result of Action
The primary known effect of 2-(2-(2-Chloroethoxy)ethoxy)ethanol is irritation, particularly of the respiratory system . This can lead to symptoms such as coughing, shortness of breath, and discomfort or pain in the throat and chest.
Action Environment
The action of 2-(2-(2-Chloroethoxy)ethoxy)ethanol can be influenced by various environmental factors. For instance, its volatility means that it can readily evaporate into the air, particularly in hot conditions. This can increase the risk of inhalation exposure. Furthermore, it should be noted that this compound is combustible and should be kept away from heat, sparks, open flames, and other sources of ignition .
安全和危害
未来方向
属性
IUPAC Name |
2-[2-(2-chloroethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECMLGZOQMJIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30199936 | |
| Record name | 2-(2-(2-Chloroethoxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Chloroethoxy)ethoxy)ethanol | |
CAS RN |
5197-62-6 | |
| Record name | 2-[(2-Chloroethoxy)ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5197-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(2-Chloroethoxy)ethoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(2-Chloroethoxy)ethoxy]ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-(2-Chloroethoxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30199936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-(2-chloroethoxy)ethoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-[2-(2-Chloroethoxy)ethoxy]ethanol useful in synthesizing macrocycles?
A1: This compound serves as an excellent building block for creating macrocycles due to its readily modifiable ends. The terminal chlorine atom provides a handle for nucleophilic substitution, enabling the attachment of various groups. Simultaneously, the other end terminates in a hydroxyl group, easily transformed into other functionalities like azides. This dual functionality allows chemists to build linear precursors with specifically placed azide and alkyne groups. These precursors are then subjected to copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) "click" reactions, leading to the formation of diverse macrocycles with varying sizes and properties. []
Q2: How is 2-[2-(2-Chloroethoxy)ethoxy]ethanol employed in synthesizing liquid crystal monomers?
A2: Researchers utilize this compound to introduce flexible spacers within liquid crystal monomers. It reacts with molecules like 4-hydroxy-4'-methoxyazobenzene or 4-hydroxy-4'-cyanoazobenzene, replacing the chlorine with the azobenzene group. This modification yields mesogenic alcohols with varying ethyleneoxy spacer lengths. These alcohols can then be reacted with fumaric acid or maleic acid to create photoresponsive monomers with two symmetrical mesogens. The spacer length influences the monomer's thermal stability, solubility, and phase transition temperature, impacting its liquid crystal properties. []
Q3: Can 2-[2-(2-Chloroethoxy)ethoxy]ethanol be used to synthesize polymers? If so, how?
A3: Yes, this compound acts as a key precursor for synthesizing polymers like poly(ε-caprolactone) (PCL) through ring-opening polymerization (ROP). Reacting 2-[2-(2-Chloroethoxy)ethoxy]ethanol with sodium azide yields 2-[2-(2-azidoethoxy)ethoxy]ethanol, which initiates ROP of ε-caprolactone to form PCL-N3. This PCL-N3 is then used in "click" chemistry reactions with appropriate molecules to create star polymers [] or block copolymers. []
Q4: Are there any examples of 2-[2-(2-Chloroethoxy)ethoxy]ethanol being incorporated into pharmaceuticals?
A4: Research shows promise for using this compound to develop a novel ionic liquid pilocarpine analog, [Pilo-OEG]Cl, as a potential antiglaucoma drug candidate. Pilocarpine is reacted with 2-[2-(2-Chloroethoxy)ethoxy]ethanol, creating an ionic liquid with improved structural stability, corneal permeability, and efficacy in lowering intraocular pressure compared to existing pilocarpine formulations. Furthermore, [Pilo-OEG]Cl exhibits better biocompatibility. []
Q5: Beyond macrocycles, liquid crystals, and polymers, what other applications utilize 2-[2-(2-Chloroethoxy)ethoxy]ethanol?
A5: This compound serves as a starting material in synthesizing 8-amino-3,6-dioxaoctanoic acid, a valuable compound with potential applications in various fields. [] This highlights the versatility of 2-[2-(2-Chloroethoxy)ethoxy]ethanol in constructing diverse molecules with specific properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)






![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)